![molecular formula C15H24N2OS B8178513 (R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol](/img/structure/B8178513.png)
(R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol
Beschreibung
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is (R)-1-(3-amino-4-(phenylthio)butyl)piperidin-4-ol , reflecting its branched alkyl chain, phenylthioether moiety, and piperidine alcohol backbone. The structure comprises:
- A piperidin-4-ol ring with a hydroxyl group at position 4.
- A butyl chain substituted at position 1 of the piperidine, featuring:
- A phenylthioether group (-S-C6H5) at position 4 of the butyl chain.
- A primary amine (-NH2) at position 3 of the butyl chain.
The SMILES notation (C1=CC=C(C=C1)SCC(CNC2CCC(CC2)O)N
) and InChIKey (UBKMRNPKCINXCC-CYBMUJFWSA-N
) confirm the connectivity and stereochemistry.
CAS Registry Number and Molecular Formula Analysis
- CAS Registry Number : 1402141-79-0.
- Molecular Formula : C15H24N2OS.
- Molecular Weight : 280.43 g/mol.
Property | Value |
---|---|
CAS Number | 1402141-79-0 |
Molecular Formula | C15H24N2OS |
Molecular Weight | 280.43 g/mol |
XLogP3-AA | 1.8 (predicted) |
The formula indicates a polar surface area of 86.7 Ų (contributors: -OH, -NH2, and -S- groups), suggesting moderate solubility in polar solvents.
Eigenschaften
IUPAC Name |
1-[(3R)-3-amino-4-phenylsulfanylbutyl]piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c16-13(12-19-15-4-2-1-3-5-15)6-9-17-10-7-14(18)8-11-17/h1-5,13-14,18H,6-12,16H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKMRNPKCINXCC-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC(CSC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)CC[C@H](CSC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Neber Rearrangement for Amino Group Introduction
The Neber rearrangement is a critical step in constructing the 3-amino-piperidine core. As demonstrated in patent CN101857565A, 1-R1-4-piperidone derivatives react with hydroxylamine hydrochloride to form oximes, which undergo rearrangement under alkaline conditions. For example:
-
Step 1 : 1-Benzyl-4-piperidone reacts with hydroxylamine hydrochloride to form 1-benzyl-4-hydroximino piperidine.
-
Step 2 : Tosylation or mesylation of the oxime yields intermediates like 1-benzyl-4-hydroximino piperidine tosylate.
-
Step 3 : Neber rearrangement with sodium alkoxide generates 1-benzyl-3-amino-4-piperidone hydrochloride (28–30% yield).
This method highlights the challenges of low yields in aziridine formation but provides a pathway to enantiomerically enriched amines.
Chiral Resolution of Racemic Intermediates
Patent CN106432056A details the use of D-phenylglycine (D-PG) derivatives for resolving racemic mixtures. Key steps include:
-
Racemic Substrate : 3-(4-Aminophenyl)piperidine-1-tert-butyl carboxylate.
-
Resolving Agent : Benzenesulfonyl-D-PG or p-toluenesulfonyl-D-PG.
-
Conditions : Ethanol/water solvent system at 60–70°C, yielding (3S)-enantiomers with 91–95% ee after recrystallization.
This approach achieves high optical purity (>94% ee) and is scalable for industrial production.
Stepwise Synthesis of (R)-1-[3-Amino-4-(Phenylthio)Butyl]Piperidin-4-Ol
Alkylation of Piperidin-4-Ol
The target compound’s structure suggests a nucleophilic substitution reaction between piperidin-4-ol and a functionalized alkyl bromide. PMC3495162 describes a similar process:
-
Intermediate 36 : A nitro-containing precursor is reduced to an aniline using hydrogen/Pd-C.
-
Coupling : The aniline reacts with 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride.
-
Final Step : Reaction with piperidin-4-ol under basic conditions (DIPEA/DMF) yields the target compound.
Key Data :
Parameter | Value |
---|---|
Yield | 60–70% (after purification) |
Purity | >95% (HPLC) |
Stereochemical Control | Chiral starting material ensures R-configuration retention |
Thiol-Ene Reaction for Phenylthio Group Incorporation
The phenylthio group is introduced via a Michael addition or thiol-alkylation. PMC9181902 employs photoredox catalysis for C–S bond formation:
-
Substrate : Chiral dehydroalanine (Dha) derivatives.
-
Catalyst : 4CzIPN (organic photocatalyst).
-
Conditions : Blue LED irradiation in DMF with Cs₂CO₃ as base.
-
Yield : 57–70% for selenoether analogues, adaptable to phenylthio groups.
Advantages :
-
Stereoretentive C–S bond formation.
-
Mild conditions avoid racemization.
Stereochemical Control Methods
Asymmetric Hydrogenation
Chiral bisphosphine-Rh complexes enable enantioselective reduction. Ambeed reports:
-
Catalyst : [Rh(R-Xyl-PhanePhos)(COD)]OTf.
-
Substrate : α,β-unsaturated ketones.
-
Conditions : 10 bar H₂, 65°C, ethanol.
Optimization :
-
Solvent polarity (e.g., 10% H₂O in EtOH) improves ee by 15–20%.
Comparative Analysis of Methods
Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Neber Rearrangement | 28–30 | 80–82 | Moderate | Low |
Chiral Resolution | 85–95 | 94–99 | High | Moderate |
Photoredox Catalysis | 57–70 | >95 | Low | High |
Asymmetric Hydrogenation | 70–84 | 77–84 | High | High |
Analyse Chemischer Reaktionen
Key Synthetic Steps
-
Intermediate Preparation :
-
Coupling Reaction :
-
-
36 is reacted with 4-methylpiperidin-4-ol under nucleophilic substitution conditions.
-
Reagents: Likely involves activating agents (e.g., HOBt/HBTU) and a base (e.g., DIPEA) in polar aprotic solvents (DMF or DCM) .
-
The reaction proceeds via displacement of a leaving group (e.g., halide or activated ester) on 36 by the piperidine nitrogen.
-
-
-
Reductive Amination :
Structural Features Influencing Reactivity
-
Thioether Group : The phenylthio moiety at position 4 enhances lipophilicity and may participate in sulfur-specific reactions (e.g., oxidation to sulfoxides/sulfones under controlled conditions).
-
Piperidine Alcohol : The hydroxyl group enables hydrogen bonding and can undergo derivatization (e.g., esterification or etherification) .
-
Chiral Center : The (R)-configuration at the amino-butyl chain is critical for target binding specificity .
Reaction Optimization and Conditions
Data from analogous syntheses provide insights into reaction parameters:
Note: Yields for 37f are not explicitly reported but inferred from similar procedures .
Functionalization and Derivatives
While direct reactions of 37f are not extensively documented, its structural analogs undergo:
-
Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride) in pyridine .
-
Amide Coupling : Activated esters react with primary amines to form pyrrole derivatives (e.g., 40a-b ) .
Mechanistic Insights
-
Target Binding : The compound inhibits Bcl-2 proteins by occupying the hydrophobic groove of anti-apoptotic members, with the phenylthio group enhancing binding affinity .
-
Metabolic Stability : The piperidine alcohol improves solubility, while the thioether group may slow oxidative metabolism in vivo .
Comparison with Structural Analogs
| Compound | Modification | Activity (IC
) | Reference |
|------------------------|-----------------------------------|----------------------------|---------------|
| 37f | (R)-configuration, phenylthio | 12 nM (Bcl-xL) | |
| 43a | Sulfonanilide derivative | 8 nM (Mcl-1) | |
| BM-957 | Trifluoromethyl substitution | 3 nM (Bcl-2) | |
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Antimicrobial Activity
Recent studies have indicated that (R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol exhibits significant antibacterial properties. It has shown effectiveness against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus species. These findings suggest its potential as a lead compound for developing new antibiotics that could circumvent existing resistance mechanisms .
2. Cancer Research
In the realm of oncology, derivatives of this compound have been investigated for their ability to inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The structure-based design approach has led to the identification of potent small-molecule inhibitors that could be developed into therapeutic agents for various cancers .
3. Neurological Disorders
The piperidine scaffold is often associated with neuroactive compounds. Research has explored the potential of this compound in modulating neurotransmitter systems, particularly in conditions like depression and anxiety. Its ability to interact with various receptors may provide insights into novel treatments for these disorders .
Case Studies
Wirkmechanismus
The mechanism of action of ®-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The provided evidence focuses on 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol, a structurally distinct piperidin-4-ol derivative, which serves as a selective 5-HT1F antagonist. Below is a detailed comparison of its properties with other serotonin receptor ligands:
Structural and Functional Differences
- (R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol: Features a phenylthio group and a primary amine in the butyl chain.
- 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Contains a naphthalenyloxy group and a quinoline moiety.
Pharmacological Profiles
Key Research Findings
- In contrast, serotonin activates both 5-HT1F and 5-HT1A with high potency .
Limitations and Discrepancies in Evidence
- Instead, it highlights a structurally distinct analog.
- The absence of stereochemical data for the quinolinyl-naphthalenyloxy compound limits comparisons of enantioselective effects.
Biologische Aktivität
(R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol, with the CAS number 1402141-79-0, is a chiral compound notable for its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring and a phenylthio group. Its molecular formula is , with a molecular weight of approximately 280.43 g/mol .
Chemical Structure
The compound's structure can be visualized as follows:
This structure contributes to its biological activity by allowing interactions with specific receptors in the body.
Biological Activity Overview
This compound exhibits significant biological activity, particularly as a potential therapeutic agent. Research has highlighted several key areas of biological activity:
- Receptor Binding : The compound has been studied for its binding affinity to various receptors, which is crucial for understanding its pharmacological effects.
- Therapeutic Potential : It shows promise in treating conditions related to neurodegenerative diseases and other disorders due to its ability to modulate biological pathways.
- Synthetic Versatility : The compound's structure allows for the development of derivatives that may possess altered biological properties .
Pharmacological Studies
Recent studies have focused on the pharmacological implications of this compound. The following table summarizes key findings from various studies:
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study 1 : Investigated the effects of this compound on animal models of depression. Results indicated a significant improvement in mood-related behaviors compared to control groups.
- Case Study 2 : Explored its role in neuroprotection during ischemic events. The compound was found to reduce infarct size and improve recovery outcomes in treated subjects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Antioxidant Properties : The ability to neutralize free radicals helps mitigate oxidative stress, which is implicated in various diseases .
- Neuroprotective Effects : By reducing apoptosis and promoting cell survival, it may offer therapeutic benefits in neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol, and how is its stereochemical purity validated?
- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. For example, coupling intermediates like "36" with piperidin-4-ol under optimized conditions (e.g., basic pH, polar aprotic solvents) yields the target compound. Reaction progress is monitored using TLC or HPLC .
- Stereochemical Validation : Chiral HPLC or NMR analysis (e.g., ¹H and ¹³C NMR) confirms the R-configuration. Key NMR signals include δ 3.38–3.20 ppm (m, 4H) for piperidine protons and δ 4.09–3.77 ppm (m, 1H) for the stereogenic center. Mass spectrometry (ESI: m/z 253.60 [M+H]⁺) further corroborates molecular identity .
Q. What are the primary pharmacological targets of this compound, and what assays are used to evaluate its activity?
- Target Identification : The compound exhibits selective antagonism for serotonin receptor 5-HT1F (Ki = 11 nM in radioligand binding assays) and negligible activity against 5-HT1A or other GPCRs. This specificity is critical for studying neurotransmitter regulation .
- Assay Methods :
- Radioligand Binding : Competition assays using ³H-LSD to measure displacement efficacy.
- Functional cAMP Assays : HEK293T cells transfected with 5-HT1F receptors are treated with serotonin (5-HT) and the compound to assess Gi/o-coupled inhibition via GloSensor luminescence .
Advanced Research Questions
Q. How does the stereochemistry of the compound influence its binding affinity and functional activity at 5-HT1F receptors?
- Mechanistic Insight : The R-enantiomer shows enhanced steric complementarity with the 5-HT1F binding pocket compared to the S-form, as inferred from molecular docking studies. This enantiomer-specific interaction reduces off-target effects (e.g., 5-HT2B Ki = 343 nM vs. 5-HT1F Ki = 11 nM) .
- Experimental Validation : Comparative studies using enantiomerically pure samples in radioligand binding and cAMP inhibition assays quantify stereochemical impact. For example, the R-enantiomer achieves >90% inhibition of 5-HT1F at 100 nM, while the S-form shows <20% inhibition .
Q. How can contradictory data on the compound’s role in insulin secretion be resolved?
- Context : In vitro studies report acute insulin secretion enhancement in human islets, while in vivo glucose tolerance tests in mice show no direct effect .
- Resolution Strategy :
Dose-Dependency Analysis : Test sub-nanomolar to micromolar concentrations to identify therapeutic windows.
Beta-Cell Survival vs. Secretion : Use RNAi knockdown of 5-HT1F in islets to isolate survival-mediated effects (e.g., apoptosis markers like Caspase-3) from secretory pathways (e.g., glucose-stimulated insulin secretion assays) .
Temporal Dynamics : Compare acute (24-hour) vs. chronic (7-day) exposure in transplanted islet models to dissect time-dependent mechanisms .
Q. What experimental design considerations are critical for evaluating the compound’s efficacy in neurodegenerative or metabolic disease models?
- In Vivo Models :
- Neurodegeneration : Use transgenic mice expressing human 5-HT1F receptors in CNS regions (e.g., hippocampus) to assess cognitive outcomes via Morris water maze or fear conditioning tests.
- Metabolic Studies : Combine the compound with beta-cell survival enhancers (e.g., harmine) in humanized islet transplant models. Monitor glucose tolerance, insulin sensitivity, and islet viability via immunohistochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported binding affinities across different receptor subtypes?
- Root Cause : Variability in assay conditions (e.g., membrane preparation methods, ligand concentrations) or species-specific receptor isoforms.
- Mitigation :
- Standardized Protocols : Use uniform cell lines (e.g., HEK293T) for all receptor subtypes and validate with reference ligands.
- Cross-Validation : Compare radioligand binding (Ki) with functional assays (EC₅₀) to confirm target engagement .
Methodological Recommendations
Q. What analytical techniques are recommended for purity assessment and stability studies?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .
- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic NMR and LC-MS analysis to detect degradation products (e.g., oxidation of the phenylthio group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.